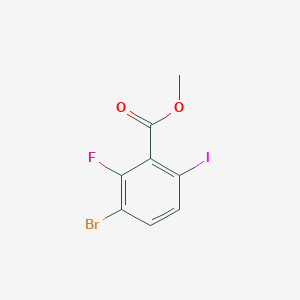

Methyl 3-bromo-2-fluoro-6-iodobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-2-fluoro-6-iodobenzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It has been widely used in scientific research due to its unique chemical properties.

Scientific Research Applications

Thermodynamic Properties and Group Additivity

The study of halogenosubstituted benzoic acids, including those with fluoro, chloro-, bromo-, and iodo-substituents, highlights the thermodynamic properties and provides insights into their structure-property relationships. Through high-level quantum-chemical methods, researchers have developed a system of group-additivity parameters that assist in evaluating the thermochemistry of these compounds, which is crucial for material sciences and understanding their environmental fate. This research can indirectly relate to the study of methyl 3-bromo-2-fluoro-6-iodobenzoate by providing a framework for assessing its thermodynamic properties (Zherikova & Verevkin, 2019).

Ionic Liquids and Corrosion Inhibition

Research on ionic liquids, such as 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide, has shown significant potential in corrosion inhibition for mild steel in acidic environments. These findings are part of a broader effort to understand how halogenated compounds, including those related to this compound, can serve as effective corrosion inhibitors, showcasing their importance in material science and engineering applications (Bhaskaran et al., 2019).

Synthesis of Complex Molecules

The synthesis processes involving halogenated benzoates, such as the steps leading to the creation of vibralactone, demonstrate the utility of this compound in complex organic syntheses. These methodologies, including reductive alkylation and iodolactonization, highlight the compound's role in synthesizing biologically active molecules and potential pharmaceuticals (Zhou & Snider, 2008).

Environmental Dehalogenation Processes

The study of Alcaligenes denitrificans NTB-1's ability to utilize halogenated benzoates, including bromo- and iodo-substitutes, for energy and carbon sources, underscores the environmental relevance of such compounds. These findings shed light on the biodegradation pathways of halogenated aromatic compounds and their potential impact on environmental pollution remediation strategies (van den Tweel, Kok, & de Bont, 1987).

Luminescent Properties of Lanthanide Complexes

Research on the luminescent properties of lanthanide complexes with halogenobenzoate ligands, including 4-fluorobenzoate and 4-iodobenzoate, provides insights into how the halogen substituents affect these properties. This is particularly relevant for the design and synthesis of new materials for optical applications, such as sensors and imaging agents, where compounds like this compound could play a crucial role (Monteiro et al., 2015).

properties

IUPAC Name |

methyl 3-bromo-2-fluoro-6-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFIO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRSGGGTNFARPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1936253-89-2 |

Source

|

| Record name | methyl 3-bromo-2-fluoro-6-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2711159.png)

![N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea](/img/structure/B2711162.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2711163.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2711164.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/no-structure.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2711166.png)

![Methyl 4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2711168.png)

![1-(4-Fluorophenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2711169.png)

![N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2711171.png)